LY 367265

Description

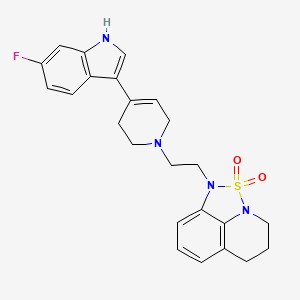

Structure

2D Structure

3D Structure

Properties

CAS No. |

210751-39-6 |

|---|---|

Molecular Formula |

C24H25FN4O2S |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

3-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide |

InChI |

InChI=1S/C24H25FN4O2S/c25-19-6-7-20-21(16-26-22(20)15-19)17-8-11-27(12-9-17)13-14-28-23-5-1-3-18-4-2-10-29(24(18)23)32(28,30)31/h1,3,5-8,15-16,26H,2,4,9-14H2 |

InChI Key |

BJIPVHLRWSDKOS-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(=CC4)C5=CNC6=C5C=CC(=C6)F |

Canonical SMILES |

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(=CC4)C5=CNC6=C5C=CC(=C6)F |

Synonyms |

1-(2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl)-5,6-dihydro1H,4H-(1,2,5)thiadiazolo(4.3.2-ij)quinoline-2,2-dioxide LY 367265 LY-367265 LY367265 |

Origin of Product |

United States |

Molecular and Receptor Level Investigations of Ly 367265

Ligand-Receptor Interaction Profile and Selectivity

Investigations into LY 367265 have focused on its binding characteristics and functional modulation of its primary targets, the serotonin (B10506) 5-HT2A receptor and the serotonin transporter (SERT).

Characterization of Serotonin 5-HT2A Receptor Antagonism

This compound has been identified as a potent and selective antagonist of the serotonin 5-HT2A receptor geroprotectors.orgwikipedia.org. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is the primary excitatory receptor subtype among serotonin-responsive GPCRs wikipedia.orgwikidoc.org. It is coupled to the Gq/G11 signaling pathway wikipedia.org. Antagonism of the 5-HT2A receptor by compounds like this compound is associated with certain pharmacological effects wikipedia.org. Studies comparing this compound to other compounds, such as nefazodone (B1678010) (another 5-HT2A antagonist and serotonin/norepinephrine reuptake inhibitor), have contributed to understanding its specific profile at this receptor nih.gov. Research indicates that serotonergic 5-HT2A receptors play a significant role in various physiological processes wikipedia.orgwikidoc.org.

Elucidation of Serotonin Transporter Inhibition Mechanisms

In addition to its 5-HT2A receptor activity, this compound functions as a selective serotonin reuptake inhibitor (SSRI) geroprotectors.orgwikipedia.org. The serotonin transporter (SERT), also known as SLC6A4, is responsible for the reuptake of serotonin from the synaptic cleft elifesciences.orgnih.gov. Inhibition of SERT by compounds like this compound increases the extracellular concentration of serotonin, thereby modulating serotonergic neurotransmission elifesciences.orgnih.gov. This compound has been reported to have a Ki value of 2.3 nM for the 5-hydroxytryptamine transporter nih.gov. Studies have investigated the effects of SERT inhibitors on serotonergic activity and their potential interactions with other systems researchgate.netakjournals.com. The mechanism of SERT inhibition involves the compound binding to the transporter, interfering with the normal reuptake process elifesciences.org. Different inhibitors can bind to various conformational states of the transporter, leading to competitive or non-competitive inhibition elifesciences.org.

Quantitative Analysis of Binding Kinetics

Quantitative analysis of binding kinetics provides insights into the dynamic interaction between a ligand and its target, describing the rates of association and dissociation.

Binding kinetics are typically described by the association rate constant (kon or ka) and the dissociation rate constant (koff or kd) sartorius.comexcelleratebio.comgraphpad.com. These constants reflect how quickly a ligand binds to its receptor and how quickly it unbinds sartorius.comexcelleratebio.com. The ratio of koff to kon determines the equilibrium dissociation constant (KD), which is a measure of binding affinity at equilibrium sartorius.comexcelleratebio.comgraphpad.com.

Determination of Association Rate Constants

The association rate constant (kon) quantifies the rate at which a ligand binds to its receptor to form a complex sartorius.comexcelleratebio.com. It is influenced by factors such as the concentration of the ligand and the receptor, as well as the intrinsic properties of the molecules sartorius.com. Experimentally, kon can be determined by measuring the rate of complex formation over time at different ligand concentrations graphpad.com. The observed association rate constant (kobs) is dependent on both kon and koff, as well as the ligand concentration sartorius.comgraphpad.com. For a simple 1:1 binding model, the association phase follows an exponential profile sartorius.com.

Measurement of Dissociation Rate Constants

The dissociation rate constant (koff) represents the rate at which the ligand-receptor complex dissociates sartorius.comexcelleratebio.com. Unlike the association rate, the dissociation rate is typically independent of ligand concentration sartorius.com. A smaller koff value indicates a slower dissociation rate and thus a longer residence time of the ligand on the receptor excelleratebio.com. This can be a crucial factor influencing the duration of a compound's effect excelleratebio.com. Dissociation kinetics are measured by monitoring the decrease in bound ligand over time after removing free ligand from the system sartorius.com. For a simple 1:1 binding interaction, the dissociation phase follows a single exponential decay sartorius.com.

Summary of Key Binding Affinities (Ki values):

Based on the available information, the approximate binding affinities (Ki values) for this compound at its primary targets are presented below. It is important to note that Ki values represent the inhibition constant and are inversely related to affinity.

| Target Receptor/Transporter | Ki (nM) |

| Serotonin 5-HT2A Receptor | 0.81 |

| Serotonin Transporter (SERT) | 2.3 |

Note: Data compiled from search result nih.gov.

Further detailed kinetic studies would be required to fully characterize the association and dissociation rates of this compound with its targets.

Equilibrium Binding Constants and Their Implications for Receptor Occupancy

Equilibrium binding constants, such as the dissociation constant (Kd), are fundamental measures of a ligand's affinity for a receptor. The Kd represents the concentration of a ligand at which half of the receptors are occupied at equilibrium umich.edugraphpad.comumich.edu. A low Kd indicates high affinity, meaning a lower concentration of the ligand is required to occupy a significant proportion of receptors umich.edugraphpad.com.

This compound has been characterized by its equilibrium binding constants for the 5-HT2A receptor and the serotonin transporter (SERT). It functions as a potent and selective antagonist at the serotonin 5-HT2A receptor and also acts as a selective serotonin reuptake inhibitor (SSRI) wikipedia.org. The reported Ki values, which are equilibrium dissociation constants for inhibitors, are 0.81 nM for the 5-HT2A receptor and 2.3 nM for the 5-HT transporter nih.gov. These low Ki values indicate high affinity of this compound for both targets.

The implication of these binding constants for receptor occupancy is significant. A high affinity (low Kd or Ki) suggests that this compound can effectively bind to and occupy its target sites even at relatively low concentrations. For the 5-HT2A receptor, its role as an antagonist means that by occupying the receptor binding site, it prevents endogenous agonists (like serotonin) from binding and activating the receptor wikipedia.orgwikipedia.org. At the serotonin transporter, its inhibitory action as an SSRI suggests it blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft wikipedia.org. The degree of receptor occupancy is directly related to the ligand concentration and its affinity (Kd), as described by the law of mass action umich.edugraphpad.comumich.edu. When the ligand concentration equals the Kd, 50% of the receptors are occupied at equilibrium umich.edugraphpad.com.

Preclinical Pharmacological Characterization of Ly 367265

In Vitro Cellular and Tissue-Level Pharmacological Investigations

In vitro studies provide valuable insights into the direct effects of LY 367265 on isolated cells and tissues, helping to elucidate its mechanisms of action at a fundamental level.

Modulation of Neurotransmitter Release (e.g., Presynaptic Inhibition of Glutamate (B1630785) Release)

Research has explored the impact of this compound on the release of neurotransmitters, notably glutamate. Studies using nerve terminals purified from rat cerebral cortex demonstrated that this compound inhibited the release of endogenous glutamate evoked by 4-aminopyridine (B3432731) (4AP) in a concentration-dependent manner. nih.govfju.edu.tw However, no effect was observed on glutamate release evoked by KCl. nih.gov This suggests a specific mechanism of action related to activity-dependent release. The inhibition of glutamate release by this compound appears to be linked to a reduction in Ca2+ influx, which is attributed to a decrease in synaptosomal excitability. nih.gov this compound significantly reduced the 4AP-evoked depolarization of the synaptosomal plasma membrane potential. nih.gov The compound did not affect glutamate release induced by the Ca2+ ionophore ionomycin, indicating that its inhibitory effect is not a direct interference with the release process itself, but rather an upstream modulation of nerve terminal excitability and subsequent Ca2+ entry through voltage-dependent Ca2+ channels. nih.gov Compared to fluoxetine (B1211875), another antidepressant, this compound demonstrated a seemingly more potent inhibition on 4AP-evoked glutamate release in this preparation. nih.gov

Effects on Neuronal Excitability and Synaptic Transmission in Ex Vivo Preparations

While direct studies explicitly detailing the effects of this compound on neuronal excitability and synaptic transmission in ex vivo preparations were not extensively found within the search results, the observed presynaptic inhibition of glutamate release in purified nerve terminals (a type of ex vivo preparation) strongly implies an effect on neuronal excitability. nih.gov The reduction in synaptosomal excitability, leading to decreased Ca2+ influx and subsequent glutamate release, is a direct modulation of the processes underlying synaptic transmission. nih.gov The 5-HT2A receptor, which this compound is known to antagonize, is known to facilitate neuronal excitability in certain brain regions. nih.gov Therefore, antagonism of this receptor by this compound could contribute to altered neuronal excitability and synaptic transmission.

Functional Assays in Heterologous Expression Systems and Primary Cell Cultures

This compound has been utilized in various functional assays. It is described as inhibiting serotonin (B10506) reuptake and acting as a 5-HT2A serotonin receptor antagonist. uni-leipzig.deelifesciences.org These properties are typically assessed in functional assays using systems that express the target proteins, such as heterologous expression systems or primary cell cultures. While specific details of these assays for this compound were not provided in depth, its classification as a serotonin reuptake inhibitor and a 5-HT2A antagonist is based on such functional characterization. uni-leipzig.deelifesciences.orgnih.gov Functional assays are commonly used to determine the potency and selectivity of compounds for their intended targets. google.comnih.gov

Impact on Cellular Viability and Metabolism (e.g., ATP Production)

A summary of cell viability data for this compound from one study is presented below:

| Cell Line | Concentration (µmol/L) | Viability (%) |

| FaDu | 5 | 41.2 |

| NIH 3T3 | 5 | 100.0 |

Note: Data extracted from a specific cell viability screen aacrjournals.org.

In Vivo Pharmacological Studies in Vertebrate Animal Models

In vivo studies are crucial for understanding the effects of this compound in a complex living organism and its potential therapeutic applications.

Assessment in Models of Nociception and Pain Pathways

This compound has been assessed in animal models related to pain and nociception, particularly in the context of morphine tolerance. Studies in rats have investigated the effects of this compound on the development and expression of tolerance to the analgesic effect of morphine. akjournals.comresearchgate.netresearchgate.net In male Wistar Albino rats, administration of this compound significantly attenuated the development and expression of morphine tolerance in both the tail-flick and hot-plate tests. akjournals.comresearchgate.netresearchgate.net The maximal antinociceptive effects in the presence of this compound were observed at 60 minutes after administration in these tests. akjournals.comresearchgate.net These findings suggest that this compound can increase the analgesic effects of morphine and delay the development of tolerance to morphine analgesia. akjournals.comresearchgate.net This indicates an interaction between the serotonergic system, targeted by this compound, and opioidergic systems in modulating pain pathways and tolerance development. akjournals.comresearchgate.netnih.gov

| Test | Effect of this compound on Morphine Tolerance | Peak Effect Time (min) |

| Tail-flick | Significantly attenuated development and expression akjournals.comresearchgate.netresearchgate.net | 60 akjournals.comresearchgate.net |

| Hot-plate | Significantly attenuated development and expression akjournals.comresearchgate.netresearchgate.net | 60 akjournals.comresearchgate.net |

Note: Data based on studies in rats investigating morphine tolerance.

This compound has also been identified as a 5-HT2A inhibitor in the context of treating dystonia and relieving pain caused by dystonia in animal models. google.comgoogle.com While the primary focus in some of these studies is dystonia, the mention of pain relief caused by myotonic conditions links this compound to the modulation of pain pathways in vivo. google.comgoogle.com

Potentiation of Opioid Antinociceptive Effects

In addition to attenuating tolerance, this compound has been shown to potentiate the antinociceptive effects of morphine. akjournals.comakjournals.com This potentiation suggests an interaction between the opioidergic and serotonergic systems. akjournals.com This effect has been observed in studies where co-injection of morphine with this compound led to increased analgesic effects compared to morphine alone. akjournals.comakjournals.com

Investigation of Interactions with Spinal and Supraspinal Pain Modulatory Circuits

The serotonergic system plays a significant role in opioid analgesia and pain modulation circuits in the spinal cord and midbrain. researchgate.net While the exact mechanisms by which this compound interacts with spinal and supraspinal pain modulatory circuits are not fully elucidated, its activity as a serotonin transporter inhibitor and 5-HT2A receptor antagonist is relevant to these pathways. nih.govakjournals.comresearchgate.net Serotonergic neurons in spinal and supraspinal regions are thought to influence the development of morphine analgesic tolerance. researchgate.net

Evaluation in Animal Models of Affective Disorders

This compound has been evaluated in animal models to characterize its potential effects on affective disorders.

Characterization of Antidepressant-like Behavioral Effects

Animal studies have indicated that this compound possesses antidepressant-like effects. geroprotectors.orgwikipedia.orgwikiwand.com As an inhibitor of the 5-hydroxytryptamine transporter and a 5-HT2A receptor antagonist, this compound increases synaptic 5-HT levels, a mechanism associated with antidepressant action. nih.govakjournals.comresearchgate.net Compared to fluoxetine, a selective serotonin reuptake inhibitor, this compound appears to have a more potent inhibitory effect on 4-aminopyridine-evoked glutamate release in rat cerebral cortex synaptosomes. nih.gov The additive nature of the responses of this compound and fluoxetine suggests that the combined blockade of 5-HT2A receptors and inhibition of 5-HT uptake transporters could offer enhanced therapeutic efficacy. nih.gov

Exploration in Models of Anxiety-Related Phenotypes

While the provided search results primarily focus on antidepressant effects and pain modulation, the role of the serotonergic system and 5-HT2A receptors in anxiety is well-established. Further research would be needed to specifically detail the exploration of this compound in models of anxiety-related phenotypes based solely on the provided search results.

Mechanistic Insights into Biological and Physiological Effects

Elucidation of the Interplay between Serotonergic System Modulation and Functional Outcomes

LY-367265 exerts a dual action on the serotonergic system: it inhibits the reuptake of serotonin (B10506) via the serotonin transporter (SERT) and acts as an antagonist at the 5-HT2A receptor. wikipedia.orgnih.gov This combined activity leads to increased extracellular serotonin levels while simultaneously blocking the effects of serotonin at the 5-HT2A subtype. This modulation of the serotonergic system is hypothesized to underlie some of its observed functional outcomes, such as antidepressant effects in animal studies. wikipedia.org

The serotonin transporter is a primary target for many antidepressant drugs, including SSRIs, which increase synaptic serotonin concentrations by blocking reuptake. sci-hub.se The 5-HT2A receptor is one of the most abundant excitatory serotonin receptor subtypes in the brain and is involved in various neurological processes. wikipedia.org Antagonism of the 5-HT2A receptor has been implicated in the effects of some antipsychotic and antidepressant medications. wikipedia.orgmdpi.com The combined SERT inhibition and 5-HT2A antagonism by LY-367265 suggests a complex modulation of serotonergic signaling, potentially offering distinct pharmacological properties compared to agents targeting only one of these sites.

Role of Glutamatergic Neurotransmission Alterations in Observed Effects

Studies have indicated that LY-367265 can influence glutamatergic neurotransmission. Research in rat cerebral cortex nerve terminals demonstrated that LY-367265 presynaptically inhibits the release of glutamate (B1630785) evoked by 4-aminopyridine (B3432731) (4AP) in a concentration-dependent manner. nih.govresearchgate.net This effect was not observed with KCl-evoked glutamate release, suggesting a mechanism related to nerve terminal excitability rather than a direct interference with the release process itself. nih.gov

Further investigation revealed that LY-367265's inhibition of 4AP-evoked glutamate release was likely due to a reduction in Ca2+ influx, which in turn attenuated the depolarization of the synaptosomal plasma membrane potential. nih.gov Compared to fluoxetine (B1211875), another serotonin reuptake inhibitor, LY-367265 appeared to have a more potent inhibitory effect on 4AP-evoked glutamate release. nih.gov The additive nature of the responses when LY-367265 and fluoxetine were combined suggests that the simultaneous modulation of 5-HT2A receptors and 5-HT uptake transporters may contribute to the observed effects on glutamate release. nih.gov Alterations in glutamatergic neurotransmission have been implicated in various neuropsychiatric disorders, including depression, suggesting that this action of LY-367265 could contribute to its potential therapeutic effects. nih.govmdpi.com

Delineation of Cross-Systemic Interactions (e.g., Opioidergic-Serotonergic Pathway Coupling)

Evidence suggests interactions between the serotonergic and opioidergic systems in modulating physiological responses, particularly in the context of pain and analgesia. researchgate.netijbcp.com LY-367265, through its actions on the serotonergic system, has been shown to interact with the opioidergic pathway.

Studies investigating the effects of LY-367265 on tolerance to the analgesic effect of morphine in rats have been conducted. researchgate.net While the exact mechanisms of morphine tolerance are complex and involve multiple systems, including serotonergic and noradrenergic pathways, as well as NMDA receptors, research indicates that modulating the serotonergic system can influence opioid analgesia and tolerance. researchgate.netijbcp.com Co-administration of LY-367265, an inhibitor of the 5-HT transporter and 5-HT2A receptor antagonist, has been shown to increase the analgesic effects of morphine and delay the development of tolerance to morphine analgesia in rats. researchgate.net This suggests a coupling between the serotonergic and opioidergic pathways where modulation by LY-367265 can enhance opioid efficacy and mitigate tolerance development. The interaction between these systems is an active area of research, with studies exploring the involvement of different serotonin receptor subtypes and their influence on opioid receptor function and downstream signaling. researchgate.netijbcp.com

Investigations in Non-Mammalian Model Organisms for Broader Biological Contexts

Non-mammalian model organisms, such as Caenorhabditis elegans, offer valuable systems for investigating the biological effects of compounds and identifying evolutionarily conserved pathways.

Effects on Lifespan and Stress Resistance in Invertebrate Models (e.g., C. elegans)

Research utilizing C. elegans has explored the potential of LY-367265 to influence lifespan and stress resistance. A screen of compounds with known mammalian pharmacology identified LY-367265 as a substance that can increase the lifespan of C. elegans. senescence.infopatsnap.comnih.gov Specifically, at a concentration of 33 µM, LY-367265 was reported to increase the average/median lifespan of C. elegans by 34%. senescence.info

Furthermore, studies in C. elegans have shown a correlation between increased lifespan and enhanced resistance to various acute stressors, including oxidative stress. aging-us.comnih.govbiorxiv.org While the specific effects of LY-367265 on stress resistance in C. elegans were not detailed in the immediately available information beyond its inclusion in screens for lifespan extension and stress resistance patsnap.comnih.gov, the general observation in C. elegans research is that interventions that extend lifespan often also increase stress resistance. aging-us.combiorxiv.org Compounds targeting receptors for biogenic amines, such as serotonin, have been particularly associated with enhanced resistance to oxidative stress in C. elegans. patsnap.comnih.gov

Below is a table summarizing the observed effect of LY-367265 on C. elegans lifespan:

| Compound | Species | Dosage | Avg/Med Lifespan Change (%) | Significance |

| LY-367265 | Caenorhabditis elegans | 33 µM | 34 | Significant |

Data compiled from search result senescence.info.

Identification of Evolutionarily Conserved Target Pathways

The finding that LY-367265 affects lifespan and potentially stress resistance in C. elegans suggests that its target pathways may be evolutionarily conserved. nih.govaging-us.com C. elegans possesses homologs of many genes involved in aging and stress response in mammals, and studies in this nematode have been instrumental in uncovering conserved mechanisms. nih.govaging-us.com The fact that LY-367265, a compound known to interact with mammalian serotonergic and potentially glutamatergic and opioidergic systems, shows effects in C. elegans supports the idea that components of these signaling pathways, or interacting pathways, share functional conservation across species. patsnap.comnih.gov While specific conserved targets of LY-367265 in C. elegans homologous to its mammalian targets require further detailed investigation, the observed lifespan extension and association with biogenic amine receptor targets in C. elegans screens highlight the potential for identifying conserved molecular mechanisms relevant to aging and stress response. patsnap.comnih.gov

Future Research Directions and Theoretical Applications

Comprehensive Elucidation of the Pharmacodynamic Profile of LY 367265

Future research aims to comprehensively detail the pharmacodynamic profile of this compound. This involves understanding how the compound interacts with biological systems at a molecular and cellular level to produce its effects. Studies have indicated that this compound can influence serotonergic systems. For instance, it has been described as an inhibitor of the 5-hydroxytryptamine transporter (SERT) and a 5-HT2A receptor antagonist. akjournals.comresearchgate.net Further research is needed to fully elucidate the exact biochemical and physiological mechanisms underlying its effects. researchgate.net Understanding the detailed pharmacodynamic profile will involve investigating its binding affinity and functional activity at various receptors and transporters, as well as the downstream signaling pathways that are modulated by these interactions.

Table 1: Reported Interactions of this compound

| Target | Action | Source |

| 5-hydroxytryptamine transporter (SERT) | Inhibitor | akjournals.comresearchgate.net |

| 5-HT2A receptor | Antagonist | akjournals.combiorxiv.orgcsic.es |

| Glutamate (B1630785) release (rat cerebral cortex) | Presynaptic inhibition | dntb.gov.uaa2bchem.comdntb.gov.ua |

| HTR2A (in C. elegans) | Action indicated in lifespan studies (?) | nih.gov |

Note: The action on HTR2A in C. elegans is noted in the context of lifespan extension studies, and its precise nature (agonist/antagonist) might require further clarification within that specific model.

Exploration of Novel Molecular and Cellular Targets Potentially Modulated by this compound

Beyond its known interactions with SERT and 5-HT2A receptors, future research should explore novel molecular and cellular targets potentially modulated by this compound. While current research highlights its impact on serotonergic systems and glutamate release, the full spectrum of its molecular interactions may be broader. akjournals.comresearchgate.netdntb.gov.uaa2bchem.comdntb.gov.ua Identifying additional targets could reveal new pathways influenced by this compound, potentially uncovering novel therapeutic applications or explaining observed effects that are not fully accounted for by its known mechanisms. googleapis.comaacrjournals.org This could involve high-throughput screening approaches and advanced molecular techniques to identify unforeseen binding partners or functional modulators.

Development and Refinement of Advanced Preclinical Models for Mechanistic Studies

The development and refinement of advanced preclinical models are crucial for conducting in-depth mechanistic studies of this compound. While studies in rodents have provided initial insights into its effects, particularly in the context of morphine tolerance and potential antidepressant activity, more sophisticated models are needed. akjournals.comresearchgate.netresearchgate.neta2bchem.com This could include the use of genetically modified organisms, induced pluripotent stem cell-derived neuronal models, or complex co-culture systems that better recapitulate human physiology and disease states. vhio.net Such models would allow for a more precise investigation of the cellular and synaptic effects of this compound, as well as its impact on neural circuits and behavior.

Hypothesized Roles and Potential Research Avenues in Neurological and Psychiatric Conditions

Based on its known pharmacological profile, particularly its influence on serotonergic and glutamatergic systems, this compound has hypothesized roles and potential research avenues in various neurological and psychiatric conditions. nih.govncdalliance.orgsickkids.caresearchgate.netnih.gov Research has explored its effects in preclinical models related to depression and cognitive function. dntb.gov.uaa2bchem.com Additionally, studies investigating its impact on morphine tolerance suggest a potential role in pain management or addiction. akjournals.comresearchgate.netresearchgate.netresearchgate.net Its interaction with 5-HT2A receptors also links it to research in conditions where these receptors are implicated, such as certain psychiatric disorders. biorxiv.orgcsic.esgoogle.comresearchgate.net Future research could explore its therapeutic potential in these and other conditions, such as anxiety disorders or neurocognitive disorders, through targeted preclinical studies and investigations into relevant disease mechanisms. google.comstanford.edugoogle.com

Table 2: Potential Research Areas for this compound

| Condition/Area | Rationale/Observed Effect | Source |

| Depression | Presynaptic inhibition of glutamate release, preclinical models | dntb.gov.uaa2bchem.com |

| Cognitive function | Preclinical models | dntb.gov.ua |

| Morphine tolerance/analgesia | Attenuation of tolerance, increased analgesic effects | akjournals.comresearchgate.netresearchgate.netresearchgate.net |

| Neurological disorders | Influence on serotonergic/glutamatergic systems | nih.govncdalliance.orgsickkids.caresearchgate.netnih.gov |

| Psychiatric conditions | Influence on serotonergic/glutamatergic systems, 5-HT2A antagonism | biorxiv.orgcsic.esnih.govncdalliance.orgsickkids.caresearchgate.netnih.govgoogle.comresearchgate.netstanford.edu |

| Anxiety disorders | Potential link via serotonergic/glutamatergic systems | google.comgoogle.com |

| Neurocognitive disorders | Potential link via serotonergic/glutamatergic systems | google.com |

| Aging (in C. elegans) | Effect observed in lifespan extension studies | nih.gov |

Strategic Combinatorial Approaches with Other Investigational Compounds

Investigating strategic combinatorial approaches with other investigational compounds represents a significant future research direction for this compound. Combining this compound with other agents could lead to synergistic effects, improved efficacy, or the ability to target multiple pathways involved in complex conditions. For example, its effects on morphine tolerance suggest potential combinations in pain management. akjournals.comresearchgate.netresearchgate.netresearchgate.net Furthermore, in the context of neurological and psychiatric disorders, combining this compound with compounds targeting complementary pathways could offer novel therapeutic strategies. researchgate.netnih.govwindows.netgoogle.com Research in this area would involve exploring rational drug combinations based on the known pharmacology of this compound and the pathophysiology of the target condition, utilizing appropriate preclinical models to evaluate efficacy and potential interactions.

Methodological Advancements for Real-Time Monitoring of this compound's Pharmacological Actions

Advancements in methodologies for real-time monitoring of this compound's pharmacological actions in vivo are essential for a deeper understanding of its dynamic interactions within living systems. Current research often relies on indirect measures or endpoint analyses. nih.gov Future efforts should focus on developing and applying techniques that allow for the real-time assessment of this compound's binding to its targets, its influence on neurotransmitter levels, and its impact on cellular signaling in living organisms. This could involve advanced imaging techniques, biosensors, or microdialysis coupled with sophisticated analytical methods. Such advancements would provide invaluable insights into the temporal and spatial dynamics of this compound's pharmacological effects, facilitating a more complete understanding of its therapeutic potential and guiding future research directions.

Q & A

Q. What are the primary neurochemical mechanisms of LY 367265 in preclinical models?

this compound acts as a dual-action compound, functioning as a serotonin (5-HT) transporter inhibitor and a 5-HT2A receptor antagonist. Its inhibition of 5-HT reuptake increases extracellular serotonin levels, while its antagonism of 5-HT2A receptors modulates downstream signaling pathways. These mechanisms are critical in studies investigating its effects on neurotransmitter systems, such as glutamate release inhibition in rat cerebral cortex synaptosomes .

Q. Which experimental models are commonly used to evaluate this compound’s interaction with opioid tolerance?

Studies often employ male Wistar Albino rats to assess this compound’s ability to attenuate morphine tolerance. Tolerance is induced via subcutaneous morphine administration (50 mg/kg daily for 3 days), and analgesic effects are quantified using tail-flick and hot-plate tests. This compound (3 mg/kg, intraperitoneal) significantly delays tolerance development, with peak effects observed 60 minutes post-administration .

Q. How is glutamate release inhibition by this compound measured in vitro?

Researchers use purified rat cerebral cortex nerve terminals (synaptosomes) and an on-line enzyme-coupled fluorimetric assay. Glutamate release is evoked by 4-aminopyridine (4AP), which depolarizes membranes and activates voltage-dependent Ca²⁺ channels. This compound’s inhibition of 4AP-evoked release (but not KCl-evoked release) highlights its specificity for modulating presynaptic excitability .

Advanced Research Questions

Q. What methodological challenges arise when reconciling this compound’s effects across in vitro and in vivo models?

Discrepancies often stem from differences in drug bioavailability, tissue-specific receptor densities, and experimental timelines. For example, in vitro synaptosomal studies show this compound reduces Ca²⁺ influx via membrane potential modulation, whereas in vivo rodent models emphasize behavioral outcomes (e.g., delayed morphine tolerance). Researchers must standardize dosing regimens and validate target engagement across models .

Q. Why do studies report additive effects when combining this compound with selective serotonin reuptake inhibitors (SSRIs)?

this compound’s dual mechanism (5-HT transporter inhibition + 5-HT2A antagonism) complements SSRIs like fluoxetine. In rat synaptosomes, co-administration produces greater inhibition of glutamate release than either drug alone, suggesting synergistic modulation of serotonin-glutamate crosstalk. This highlights the need for dose-response studies to optimize combinatorial therapies .

Q. How can researchers address contradictions in this compound’s efficacy in neuroprotection vs. behavioral modulation?

Contradictions may arise from varying experimental endpoints (e.g., neurochemical vs. behavioral assays). For instance, this compound’s inhibition of glutamate release (neuroprotective) contrasts with its pro-nociceptive effects in morphine tolerance models. Systematic comparisons of time-dependent effects, receptor occupancy, and downstream signaling pathways (e.g., Ca²⁺ dynamics) are critical .

Q. What are key considerations for designing studies on this compound’s impact on synaptic plasticity?

Researchers should:

- Use electrophysiological techniques (e.g., patch-clamp) to measure presynaptic Ca²⁺ currents.

- Pair synaptosomal glutamate assays with in vivo microdialysis to correlate cellular and systemic effects.

- Control for off-target interactions with other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C) using receptor-specific antagonists .

Methodological Guidance

Q. How to optimize dosing schedules for this compound in chronic pain models?

- Acute vs. chronic administration : Acute doses (3 mg/kg) show peak antinociceptive effects at 60 minutes, while chronic regimens require monitoring for adaptive receptor changes.

- Route of administration : Intraperitoneal injection ensures rapid systemic distribution, but intracerebroventricular delivery may refine mechanistic studies .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression to calculate IC₅₀ values for glutamate release inhibition.

- Repeated-measures ANOVA for longitudinal behavioral data (e.g., hot-plate latency across days).

- Post hoc tests (e.g., Tukey’s HSD) to compare treatment groups in multi-drug interaction studies .

Data Contradiction Analysis

Q. How to interpret conflicting results on this compound’s role in serotonin-glutamate crosstalk?

- Context-dependent effects : this compound may enhance serotonin signaling (via transporter inhibition) while dampening glutamate excitotoxicity (via 5-HT2A antagonism).

- Model limitations : In vitro systems lack compensatory mechanisms present in vivo, such as glial buffering or network-level plasticity. Cross-validation using optogenetic or chemogenetic tools can resolve these gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.